molecular formula C5H12O2SSi B1591945 2,2-Dimethoxy-1-thia-2-silacyclopentane CAS No. 26903-85-5

2,2-Dimethoxy-1-thia-2-silacyclopentane

Cat. No.: B1591945
CAS No.: 26903-85-5
M. Wt: 164.3 g/mol
InChI Key: LVTKZSMLKHTKTB-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-thia-2-silacyclopentane: is an organosilicon compound with the molecular formula C5H12O2SSi . It is a heterocyclic compound containing both silicon and sulfur atoms within its ring structure.

Biochemical Analysis

Biochemical Properties

2,2-Dimethoxy-1-thia-2-silacyclopentane plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo ring-opening reactions with inorganic substrates, revealing cryptic mercaptan or secondary amine groups that can further react with organic substrates . This compound’s interactions are primarily based on its ability to form covalent bonds with biomolecules, facilitating various biochemical processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with moisture and protic solvents can lead to changes in the cellular environment, potentially impacting cell viability and function . Additionally, its interactions with cellular proteins can modulate various signaling pathways, leading to altered gene expression and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound’s ability to undergo ring-opening reactions allows it to interact with a wide range of biomolecules, leading to changes in gene expression and enzyme activity . These molecular interactions are crucial for understanding the compound’s biochemical properties and effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It reacts rapidly with moisture and water, leading to its degradation over time . Long-term exposure to this compound can result in cumulative effects on cellular function, including potential toxicity and changes in cellular metabolism. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including skin sensitization and serious eye irritation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s ability to undergo ring-opening reactions allows it to participate in metabolic processes that involve the formation and breakdown of covalent bonds with biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its reactivity with moisture and protic solvents can also affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization within the cell, affecting various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-1-thia-2-silacyclopentane typically involves the reaction of a silicon-containing precursor with a sulfur-containing reagent. One common method is the reaction of 3-Mercaptopropyltrimethoxysilane with methanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxy-1-thia-2-silacyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethoxy-1-thia-2-silacyclopentane has several scientific research applications, including:

Comparison with Similar Compounds

  • 2,2-Dimethoxy-1,6-diaza-2-silacyclooctane
  • 2,2,5,5-Tetramethyl-2,5-disila-1-azacyclopentane
  • 2,2-Dimethoxy-1,6-diaza-2-silacyclooctane

Comparison: 2,2-Dimethoxy-1-thia-2-silacyclopentane is unique due to the presence of both silicon and sulfur atoms in its ring structure. This combination imparts distinct chemical reactivity and properties compared to other similar compounds that may contain only silicon or nitrogen atoms. The ability to form stable Si-O-Si bonds and undergo ring-opening reactions makes it particularly valuable for applications in surface modification and materials science .

Properties

IUPAC Name

2,2-dimethoxythiasilolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2SSi/c1-6-9(7-2)5-3-4-8-9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTKZSMLKHTKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si]1(CCCS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602595
Record name 2,2-Dimethoxy-1,2-thiasilolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26903-85-5
Record name 2,2-Dimethoxy-1,2-thiasilolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethoxy-1-thia-2-silacyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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